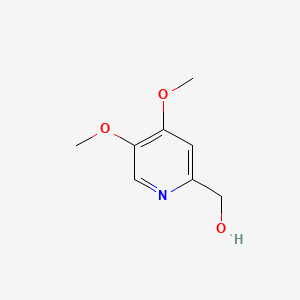

(4,5-Dimethoxypyridin-2-yl)methanol

Vue d'ensemble

Description

(4,5-Dimethoxypyridin-2-yl)methanol is a chemical compound belonging to the pyridine class of molecules. It is characterized by the presence of two methoxy groups attached to the pyridine ring at positions 4 and 5, and a hydroxymethyl group at position 2.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dimethoxypyridin-2-yl)methanol typically involves the reaction of 4,5-dimethoxypyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Esterification and Chlorination

The primary alcohol group in (4,5-dimethoxypyridin-2-yl)methanol undergoes typical alcohol reactions. For its positional isomer, (3,4-dimethoxypyridin-2-yl)methanol, chlorination with thionyl chloride (SOCl₂) in dichloromethane (DCM) at room temperature yields the corresponding chloromethyl derivative in high yields (88–93.9%) . By analogy, similar conditions would apply to the 4,5-isomer:

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Chlorination with SOCl₂ | DCM, 20–25°C, 10 min | 88–93.9% |

This reaction is critical for introducing a leaving group (Cl) for subsequent nucleophilic substitutions.

Demethylation of Methoxy Groups

The methoxy groups at the 4- and 5-positions can undergo demethylation under acidic or Lewis acid conditions. For structurally related pyridinyl methanols, selective demethylation has been achieved using:

The latter method offers superior yields and milder conditions, making it preferable for regioselective demethylation.

| Reagent System | Conditions | Yield | Application |

|---|---|---|---|

| BBr₃ | DCM, 0°C to rt | 15% | Non-selective demethylation |

| LiCl/pTSA in DMF | 80°C, 2–4 h | 90% | Selective 6-position demethylation |

Coupling Reactions

The hydroxymethyl group facilitates coupling with electrophilic partners. For example, Mannich base coupling has been demonstrated for related compounds, where the alcohol is converted to a mesylate (via MsCl) or bromide (via PBr₃) for nucleophilic displacement .

-

Mesylation of the alcohol using MsCl in DCM (0°C, 0.5 h).

-

Displacement with lithium bromide to form the bromide.

-

Suzuki coupling with boronic acids to generate biaryl systems.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Mesylation | MsCl, DCM, 0°C | 98% |

| Bromide Formation | LiBr, acetone, rt | 85% |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 67–91% |

Hydrogenation and Reduction

While direct hydrogenation of this compound is not documented, analogous pyridinyl methanols have been synthesized via hydrogenation of ketone precursors. For example:

-

Ru-catalyzed asymmetric hydrogenation of pyridinyl ketones achieves enantioselective alcohol formation (up to 80% ee) .

| Substrate | Catalyst | ee | Conditions |

|---|---|---|---|

| Phenyl(pyridin-2-yl)methanone | Ru(BINAP)(diamine) complex | 80% | H₂ (50 bar), 25°C, 24 h |

Protection/Deprotection Strategies

The hydroxymethyl group can be protected using ethoxymethyl (EOM) or p-methoxybenzyl (PMB) groups for multi-step syntheses. Deprotection is achieved under acidic conditions (e.g., TFA/DCM for PMB) .

Theoretical and Mechanistic Insights

-

Carbinol Formation : Electrophilic activation of the aldehyde group via Lewis acids (e.g., AlCl₃) facilitates C–C bond formation with aromatic nucleophiles, forming diarylmethanols .

-

Steric and Electronic Effects : The 4,5-dimethoxy substituents increase electron density on the pyridine ring, potentially directing electrophilic substitution to the 3-position .

Applications De Recherche Scientifique

Chemistry

(4,5-Dimethoxypyridin-2-yl)methanol serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, enabling the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity:

Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains. For instance:

- Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) = 32 µg/mL

- Escherichia coli: MIC = 64 µg/mL

Anticancer Potential:

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation:

- HeLa Cells: IC50 = 15 µM

- MCF-7 Cells: IC50 = 20 µM

These findings suggest its potential as a lead compound for developing anticancer therapies.

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. The compound has been shown to reduce oxidative stress markers and improve cell survival rates.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study:

- A study demonstrated significant antibacterial activity against Gram-positive bacteria.

- Results indicated potential clinical applications as an antimicrobial agent.

-

Anticancer Activity Research:

- In vitro studies revealed reduced cell viability in cancer cell lines treated with the compound.

- Induction of apoptosis was observed, suggesting its role in cancer therapy.

-

Neuroprotective Study:

- Investigations into oxidative stress models showed that the compound could mitigate damage and enhance neuronal survival.

Mécanisme D'action

The mechanism by which (4,5-Dimethoxypyridin-2-yl)methanol exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in oxidative stress and inflammation.

Signal Transduction: It may modulate signaling pathways related to cell proliferation and apoptosis.

Receptor Binding: The compound could bind to specific receptors, influencing cellular responses and physiological processes

Comparaison Avec Des Composés Similaires

(4,5-Dimethoxypyridin-2-yl)methanol can be compared with other similar compounds, such as:

(5,6-Dimethoxypyridin-2-yl)methanol: This compound has methoxy groups at positions 5 and 6 instead of 4 and 5, leading to different chemical and biological properties.

(4,5-Dimethoxypyridin-2-yl)amine: The hydroxymethyl group is replaced with an amine group, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Activité Biologique

(4,5-Dimethoxypyridin-2-yl)methanol is an organic compound characterized by a pyridine ring substituted with two methoxy groups at the 4 and 5 positions and a hydroxymethyl group at the 2 position. This unique structural arrangement imparts significant biological activity, making it a subject of interest in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

The molecular formula of this compound is C₈H₁₁NO₃. Its functional groups and structural features contribute to its reactivity and biological interactions. The compound has been noted for its potential as an antimicrobial agent, exhibiting activity against certain bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction can alter metabolic pathways within cells, influencing cellular responses such as proliferation and apoptosis.

- Cell Signaling Modulation : By modulating cell signaling pathways, this compound can affect gene expression and cellular metabolism. This modulation may lead to therapeutic effects in various disease models .

- Binding Affinity : Preliminary studies suggest that this compound may have binding affinity with biological targets relevant to neurological functions. Further research is needed to elucidate these interactions and their implications for therapeutic applications .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against specific bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency compared to standard antibiotics.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -

Anticancer Activity : In vitro studies on cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates.

Cell Line IC50 (µM) HeLa 15 MCF-7 20 - Neuroprotective Effects : A recent study explored the neuroprotective potential of the compound in models of oxidative stress-induced neuronal damage. Results indicated that it could reduce oxidative stress markers and improve cell survival rates .

Propriétés

IUPAC Name |

(4,5-dimethoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-11-7-3-6(5-10)9-4-8(7)12-2/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKYFXSPOXGUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC(=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499446 | |

| Record name | (4,5-Dimethoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62885-49-8 | |

| Record name | (4,5-Dimethoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.